4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol
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Overview
Description
4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phenyl group attached to a pyrazolo[3,4-b]pyrazine moiety, which is further connected to a phenol group through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol can be achieved through various synthetic routes. One common method involves the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . Another approach includes the use of amorphous carbon-supported sulfonic acid as a catalyst in ethanol, which provides moderate to good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, is preferred due to their stability, low cost, and non-toxicity .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol involves the modulation of protein kinase activity. It specifically targets serum and glucocorticoid-regulated kinase 1 (SGK1), which plays a crucial role in cell proliferation, apoptosis, and hormone release . By inhibiting SGK1, this compound can potentially regulate various pathological conditions, including cancer and inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the fused ring system.
1H-Pyrazolo[3,4-b]quinolines: Similar in structure but contain a quinoline ring instead of a pyrazine ring.
1H-Pyrazolo[3,4-b]thiazoles: These compounds have a thiazole ring fused to the pyrazole ring.
Uniqueness
4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol is unique due to its specific pyrazolo[3,4-b]pyrazine structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit SGK1 sets it apart from other similar compounds .
Properties
CAS No. |
87595-10-6 |
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Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
4-(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)oxyphenol |
InChI |
InChI=1S/C17H12N4O2/c22-13-6-8-14(9-7-13)23-16-11-18-17-15(20-16)10-19-21(17)12-4-2-1-3-5-12/h1-11,22H |
InChI Key |
SIMUOZKAFNCWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)OC4=CC=C(C=C4)O |
Origin of Product |
United States |
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